molecular formula C17H16N4O4 B2533105 3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034241-22-8

3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B2533105
CAS RN: 2034241-22-8
M. Wt: 340.339
InChI Key: GBNZNWTUSVHPGT-UHFFFAOYSA-N
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Description

The compound "3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione" is a heterocyclic molecule that appears to be related to a class of compounds that include quinoline derivatives and oxazolidine moieties. These types of compounds are often studied for their potential pharmacological properties and are characterized by their complex molecular structures which may include multiple rings and functional groups.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multi-component reactions, as seen in the one-pot three-component approach for the synthesis of 2-(piperidin-1-yl) quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives. This method utilizes aldehydes, methyl 2-cyanoacetate, and enaminones, with catalysts such as L-proline to achieve high yields and regioselectivity . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using various spectroscopic and crystallographic techniques. For instance, the structural and spectral characterization of triazoloquinoline derivatives has been performed using X-ray diffraction, FT-IR, NMR, and DFT calculations . These methods help in understanding the spatial arrangement of functional groups and the overall molecular conformation, which is crucial for the biological activity of these compounds.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, the synthesis of pyrrolo[1,2-a]quinoxaline derivatives involves a three-component reaction using a dual system catalyst of piperidine–iodine . The regiospecific displacement and intramolecular nucleophilic displacement cyclization reactions are key steps in the synthesis of isothiazoloquinoline diones . These reactions highlight the complexity and versatility of the chemical behavior of quinoline-related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of different substituents and functional groups can affect the crystal packing, hydrogen bonding, and other intermolecular interactions, as seen in the crystal structures of various substituted quinolines . These properties are important for the compound's stability, solubility, and reactivity, which in turn can impact their pharmacological potential.

Scientific Research Applications

Pharmacological Applications

One study explored the modulatory effects of L-(quinoxalin-6-ylcarbonyl)piperidine (a compound related to 3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione) on the AMPA receptor. This research was conducted in the context of schizophrenia treatment, using a double-blind placebo-controlled design. The study aimed to observe the effects of the compound on clinical ratings, neuropsychological testing, and monitoring for adverse events, although no clear improvement in psychosis or cognition was observed at the doses tested, suggesting limited efficacy as a sole agent in the treatment of schizophrenia (Marenco et al., 2002).

Toxicological Studies

Another study focused on the exposure and health outcomes of personnel potentially exposed to vinclozolin, a fungicide containing the oxazolidinedione structure. This cross-sectional study investigated the internal exposure and targeted health outcomes, including hormonal responses and signs of liver injury, among others. The results showed no evidence of health effects induced by vinclozolin among employees, suggesting that the compound's exposure at the levels studied did not pose a significant health risk (Zober et al., 1995).

Metabolic and Dietary Exposure Studies

Research into the metabolic fate and dietary exposure of heterocyclic amines, including compounds structurally related to this compound, highlights their formation during the cooking of meat and their carcinogenic potential in animal models. Studies using accelerator mass spectrometry have shown that protein and DNA adduct levels in humans are generally greater than in rodents administered equivalent doses of these compounds, indicating substantial human exposure through dietary sources and potential health implications (Turteltaub et al., 1999).

properties

IUPAC Name

3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-15-10-25-17(24)21(15)12-3-7-20(8-4-12)16(23)11-1-2-13-14(9-11)19-6-5-18-13/h1-2,5-6,9,12H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNZNWTUSVHPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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